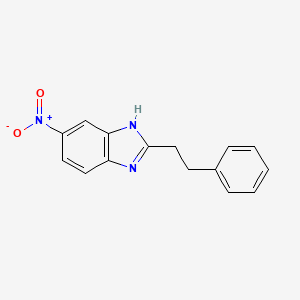

6-nitro-2-(2-phenylethyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2-(2-phenylethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c19-18(20)12-7-8-13-14(10-12)17-15(16-13)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEFGPVDVHOKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Nitro 2 2 Phenylethyl 1h Benzimidazole

Direct Synthesis of 6-nitro-2-(2-phenylethyl)-1H-benzimidazole

The most common and direct route for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions and heat. semanticscholar.org

The direct synthesis of this compound is achieved through the condensation of 4-nitro-o-phenylenediamine (B140028) with 3-phenylpropanoic acid. nih.govresearchgate.net The reaction is typically facilitated by heating the precursors in the presence of a strong acid, which acts as both a catalyst and a dehydrating agent to drive the cyclization.

Commonly used acidic media include polyphosphoric acid (PPA) or mineral acids like hydrochloric acid. ijariie.comnih.gov The reaction mixture is heated for several hours to ensure the completion of the condensation and subsequent ring closure. The choice of acid and reaction temperature are critical parameters that influence the reaction rate and the yield of the final product.

Below is an interactive data table detailing the precursor compounds and their roles in the synthesis.

| Precursor Compound | Chemical Role |

| 4-nitro-o-phenylenediamine | Provides the benzene (B151609) ring and the two adjacent amino groups necessary for forming the benzimidazole (B57391) nucleus. The nitro group remains as a substituent at position 6. |

| 3-phenylpropanoic acid | Acts as the source for the 2-(2-phenylethyl) substituent at the C2 position of the benzimidazole ring. |

| Polyphosphoric Acid (PPA) / Hydrochloric Acid (HCl) | Serves as an acidic catalyst and a dehydrating agent to promote the intramolecular cyclization and removal of water. |

The formation of the benzimidazole ring via the Phillips-Ladenburg synthesis is a well-established mechanism that proceeds in several steps. acs.org The process begins with the nucleophilic attack of one of the amino groups of 4-nitro-o-phenylenediamine on the carbonyl carbon of 3-phenylpropanoic acid, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield an N-acylated intermediate. The second, crucial step is an intramolecular cyclization, where the remaining amino group attacks the amide carbonyl carbon. This ring-closing step is typically the rate-determining step and is promoted by the acidic conditions. The resulting cyclic intermediate then undergoes dehydration, eliminating a second molecule of water, to form the stable, aromatic this compound ring system.

Green Chemistry Approaches in Benzimidazole Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for benzimidazole synthesis. ijpdd.orgchemmethod.comjrtdd.com These green approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. chemmethod.com Methods include using water as a solvent, employing reusable catalysts, and utilizing alternative energy sources. chemmethod.com For instance, the use of natural acid catalysts derived from sources like lemon juice or papaya bark ash has been reported for benzimidazole synthesis, offering a biodegradable and cost-effective alternative to mineral acids. jrtdd.com Solvent-free reactions, often conducted under grinding conditions, also represent a key green strategy, eliminating the need for volatile and often toxic organic solvents. nih.gov

Advanced Synthetic Techniques for Benzimidazole Derivatives

To improve efficiency and yields, several advanced synthetic techniques have been applied to the synthesis of benzimidazole derivatives. These methods often offer significant reductions in reaction times and simpler work-up procedures compared to conventional heating methods.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of benzimidazoles. benthamdirect.comsciforum.net By applying microwave irradiation, the reaction mixture is heated rapidly and uniformly, leading to a dramatic reduction in reaction times from hours to minutes. benthamdirect.commdpi.com This technique has been successfully used for the condensation of o-phenylenediamines with carboxylic acids or aldehydes, often providing higher yields and cleaner products compared to conventional methods. benthamdirect.commdpi.com For the synthesis of 6-nitro-1H-benzimidazole derivatives, microwave-assisted methods have been shown to increase reaction yields by 7% to 22% while significantly shortening the required time. nih.govrsc.org

One-pot reductive cyclocondensation provides an efficient pathway for synthesizing benzimidazoles from o-nitroanilines. researchgate.netorganic-chemistry.org This approach combines the reduction of the nitro group and the subsequent cyclocondensation in a single synthetic operation, avoiding the isolation of the often unstable o-phenylenediamine intermediate. In a typical procedure, an o-nitroaniline is reacted with an aldehyde in the presence of a reducing agent, such as sodium dithionite (B78146) (Na2S2O4). researchgate.net The nitro group is reduced to an amine in situ, which then condenses with the aldehyde and cyclizes to form the benzimidazole ring. This methodology is highly efficient and has been successfully carried out under microwave irradiation to further expedite the process. researchgate.net

Catalytic Approaches in Benzimidazole Synthesis

The synthesis of 2-substituted benzimidazoles, including this compound, is frequently achieved through the condensation of an o-phenylenediamine with an aldehyde. The efficiency and selectivity of this reaction are often enhanced by the use of a catalyst. A diverse array of catalytic systems, spanning both homogeneous and heterogeneous catalysts, have been developed for this transformation.

Homogeneous Catalysis:

Homogeneous catalysts, while sometimes challenging to separate from the reaction mixture, offer high activity and selectivity under mild conditions. Acid catalysts are commonly employed to activate the aldehyde carbonyl group towards nucleophilic attack by the diamine. Examples include:

Brønsted acids: p-Toluenesulfonic acid (TsOH) has been used to catalyze the synthesis of N-substituted benzimidazoles in good yields. nih.gov

Lewis acids: Metal triflates, such as Sc(OTf)₃, and other metal salts like MgCl₂·6H₂O and MgI₂, have proven effective in promoting the condensation reaction. nih.govrsc.org Phosphoric acid has also been described as an eco-friendly homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles. nih.gov

Organocatalysts: A polyamine has been developed as a homogeneous organocatalyst for the synthesis of 2-aryl-substituted benzimidazoles at room temperature. researchgate.net

Heterogeneous Catalysis:

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry. These catalysts often involve solid supports or nanoparticles.

Solid Acids: Polymeric-based solid acids like [PVP-SO₃H]HSO₄ and alumina-sulfuric acid have been utilized, offering good to excellent yields and catalyst recyclability. nih.gov A ZrO₂–Al₂O₃ solid acid has also been employed for the synthesis of substituted benzimidazoles under thermal conditions. nih.gov

Metal-Based Catalysts:

Nanoparticles: Supported gold nanoparticles (Au/TiO₂) have been shown to be highly active for the selective synthesis of 2-substituted benzimidazoles at ambient conditions. mdpi.com Nano-Fe₂O₃ has also been used as an efficient and recyclable catalyst in an aqueous medium. rsc.org Engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) and zinc sulfide (B99878) nanoparticles (nano-ZnS) are other examples of effective heterogeneous catalysts. rsc.orgajgreenchem.com

Metal Oxides and Composites: A H₂O₂/TiO₂ P25 nanoparticle system has been used for the synthesis of 2-substituted benzimidazoles under solvent-free conditions. nih.gov An Al₂O₃/CuI/PANI nanocomposite has also been described as a recyclable catalyst. nih.gov

Core-shell Magnetic Microspheres: γ-Fe₂O₃@SiO₂-NH₂-COOH/IRMOF3 nanoparticles, modified with amino acids, have been developed as magnetically separable catalysts for the condensation of o-phenylenediamine and benzaldehyde. tandfonline.com

The synthesis of this compound would typically involve the condensation of 4-nitro-o-phenylenediamine with 3-phenylpropanal. The choice of catalyst from the diverse options available would depend on factors such as desired reaction conditions (e.g., temperature, solvent), cost, and environmental impact.

| Catalyst Type | Specific Catalyst Example | Key Advantages |

| Homogeneous | ||

| Brønsted Acid | p-Toluenesulfonic acid (TsOH) | Good yields for N-substituted benzimidazoles. nih.gov |

| Lewis Acid | Scandium triflate (Sc(OTf)₃) | Effective for condensation reactions. rsc.org |

| Lewis Acid | Phosphoric acid | Eco-friendly, mild conditions, excellent yields. nih.gov |

| Organocatalyst | Polyamine | Room temperature reaction, metal-free. researchgate.net |

| Heterogeneous | ||

| Solid Acid | Polymeric-based solid acid | Recyclable, solvent-free or mild conditions. nih.gov |

| Nanoparticles | Gold on Titanium Dioxide (Au/TiO₂) | Ambient conditions, high yields, no additives. mdpi.com |

| Nanoparticles | Engineered MgO@DFNS | Greener conditions, excellent yields. rsc.org |

| Magnetic Nanoparticles | γ-Fe₂O₃@SiO₂-NH₂-COOH/IRMOF3 | Magnetically separable and reusable. tandfonline.com |

Regioselectivity and Isomerism in Nitro-Substituted Benzimidazole Synthesis

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the cyclization step. When 4-nitro-o-phenylenediamine is used as the starting material, the condensation with an aldehyde can lead to the formation of two regioisomers: the 5-nitro and the 6-nitro derivatives. This is because the two amino groups of the diamine are not equivalent, and cyclization can occur at either nitrogen atom relative to the nitro group.

The electronic nature of the nitro group, being strongly electron-withdrawing, deactivates the benzene ring towards electrophilic attack and influences the nucleophilicity of the adjacent amino groups. This can result in a mixture of the 5-nitro and 6-nitro isomers, often in nearly equal proportions, making their separation challenging.

Analysis of Regioisomeric Mixtures

The identification and quantification of the 5-nitro and 6-nitro regioisomers in a reaction mixture are crucial for process optimization and for ensuring the purity of the desired product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H NMR Spectroscopy: While the ¹H NMR spectra of the 5-nitro and 6-nitro isomers can be very similar, subtle differences in the chemical shifts and coupling patterns of the aromatic protons on the benzimidazole ring can allow for their differentiation. For instance, in a study of 1-methyl-2-aryl-5-nitrobenzimidazoles and their 6-nitro counterparts, negligible variations in chemical shifts were observed between the two isomers. unibo.it However, a slight downfield shift for the H-7 proton in the 6-nitro isomer and the H-4 proton in the 5-nitro isomer was noted. unibo.it

¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectra of the regioisomers are often closely related. The chemical shifts of the carbon atoms in the benzene portion of the benzimidazole ring are influenced by the position of the nitro group, which can aid in their assignment. unibo.it In cases of NH-benzimidazoles, prototropic tautomerism can lead to broadened signals, which may require recording spectra at elevated temperatures to obtain sharper signals for accurate analysis. unibo.it

Other analytical techniques that can be employed for the analysis of these isomeric mixtures include:

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for separating and quantifying isomers with different polarities.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide separation and identification based on fragmentation patterns.

Strategies for Regioisomer Control

Achieving high regioselectivity in the synthesis of this compound is a significant synthetic goal. While the direct condensation of 4-nitro-o-phenylenediamine often leads to isomeric mixtures, several strategies can be explored to influence the regioisomeric ratio.

Directed Ortho-Metalation: A powerful strategy for regiocontrol involves the use of a directing group. By introducing a suitable directing group onto one of the nitrogen atoms of the o-phenylenediamine precursor, it may be possible to direct subsequent reactions to a specific position. However, this adds extra steps to the synthetic sequence (protection and deprotection).

Steric Hindrance: The introduction of a bulky substituent on the o-phenylenediamine starting material could sterically hinder the reaction at one of the amino groups, thereby favoring the formation of one regioisomer over the other.

Electronic Effects: Modifying the electronic properties of the starting materials or the reaction conditions can influence the relative nucleophilicity of the two amino groups in 4-nitro-o-phenylenediamine. For example, the choice of catalyst and solvent can alter the transition state energies for the formation of the two isomers. Some catalysts might preferentially coordinate to one of the amino groups, enhancing its reactivity.

Pre-functionalization of the Benzene Ring: A more definitive approach involves starting with a precursor that already has the desired substitution pattern. For instance, a synthetic route that begins with a molecule where the nitro group is unequivocally at the 6-position relative to the eventual imidazole (B134444) ring would bypass the issue of regioselectivity in the cyclization step. This, however, often requires a longer and more complex synthetic pathway.

Kinetic vs. Thermodynamic Control: The ratio of the regioisomers can be dependent on whether the reaction is under kinetic or thermodynamic control. Varying the reaction temperature and time could potentially favor the formation of the more stable isomer (thermodynamic product) or the one that is formed faster (kinetic product).

While a universally applicable method for the exclusive synthesis of the 6-nitro isomer is not yet established, a careful selection of the synthetic route, catalyst, and reaction conditions can significantly influence the outcome and maximize the yield of the desired product.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of 6-nitro-2-(2-phenylethyl)-1H-benzimidazole

Spectroscopic methods are fundamental to confirming the molecular structure, identifying functional groups, and verifying the molecular weight of the title compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific spectra for this compound are not available, the expected chemical shifts can be reliably predicted based on analogous structures such as 5-nitro-2-phenyl-1H-benzimidazole and other 2-substituted benzimidazoles. rsc.org

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzimidazole (B57391) core, the phenylethyl group, and the imino (N-H) proton. The protons on the benzimidazole ring are anticipated in the aromatic region (δ 7.5-8.5 ppm), with the nitro group causing a downfield shift for adjacent protons. The phenylethyl moiety would exhibit two characteristic triplets around δ 3.0-3.5 ppm, corresponding to the adjacent methylene (B1212753) (-CH₂-CH₂) groups, in addition to the signals for the monosubstituted phenyl ring between δ 7.2-7.4 ppm. The labile N-H proton of the imidazole (B134444) ring is expected to appear as a broad singlet at a significantly downfield shift, typically above δ 13 ppm in DMSO-d₆. rsc.org

In the ¹³C NMR spectrum, the carbon atoms of the benzimidazole ring would resonate in the range of δ 110-155 ppm. The C2 carbon, attached to the phenylethyl group, is expected to be significantly downfield. The nitro-substituted carbon (C6) would also be influenced by the electron-withdrawing nature of the NO₂ group. The aliphatic carbons of the ethyl bridge would appear in the upfield region, typically between δ 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Benzimidazole H-4 | ~8.5 | ~118 |

| Benzimidazole H-5 | ~8.2 | ~140 |

| Benzimidazole H-7 | ~7.8 | ~112 |

| Imidazole N-H | >13.0 (broad singlet) | - |

| -CH₂- (adjacent to Benzimidazole) | ~3.4 (triplet) | ~35 |

| -CH₂- (adjacent to Phenyl) | ~3.2 (triplet) | ~32 |

| Phenyl H (ortho, meta, para) | 7.2-7.4 (multiplet) | 126-129 |

| Benzimidazole C2 | - | ~155 |

| Benzimidazole C6 (NO₂) | - | ~143 |

Note: Predicted values are based on data from analogous compounds and standard NMR principles.

IR spectroscopy is instrumental in identifying the key functional groups within the molecule. Based on data from structurally similar nitro-substituted benzimidazoles, the IR spectrum of the title compound is expected to display several characteristic absorption bands. rsc.orgresearchgate.net

The most prominent vibrations include the asymmetric and symmetric stretching of the nitro (NO₂) group, which are typically observed near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. rsc.org A strong band corresponding to the C=N stretching of the imidazole ring is expected around 1620 cm⁻¹. The N-H stretching vibration of the imidazole ring should appear as a broad band in the region of 3400-3450 cm⁻¹. rsc.org Furthermore, the presence of the phenylethyl group will be confirmed by aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and aromatic C-H stretching vibrations above 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imidazole N-H | Stretching | 3400 - 3450 (broad) |

| Aromatic C-H | Stretching | 3030 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Imidazole C=N | Stretching | ~1620 |

| Nitro NO₂ | Asymmetric Stretching | ~1520 |

| Nitro NO₂ | Symmetric Stretching | ~1340 |

Note: Wavenumbers are based on published data for analogous compounds like 5-nitro-2-phenyl-1H-benzimidazole. rsc.org

Mass spectrometry serves to confirm the molecular weight and can provide insight into the molecule's fragmentation pattern. For this compound (C₁₅H₁₃N₃O₂), the calculated monoisotopic mass is 267.1008 g/mol . High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 268.1081. This precise mass measurement provides unambiguous confirmation of the elemental composition.

The fragmentation pattern in tandem MS (MS/MS) would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the C-C bond between the two methylene groups of the ethyl linker (benzylic cleavage), leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and a benzimidazolyl fragment. Other potential fragmentations include the loss of the nitro group (-46 Da) or the entire phenylethyl side chain.

X-ray Crystallography and Solid-State Structural Determination

While the crystal structure for this compound has not been reported, an analysis of its isomer, 6-nitro-1-(2-phenylethyl)-1H-benzimidazole , provides significant insight into the likely solid-state conformation and intermolecular interactions. beun.edu.trbeun.edu.tr In this isomer, the phenylethyl group is attached to the N1 position of the imidazole ring rather than the C2 position.

In the crystal structure of the N1-substituted isomer, the phenyl and benzimidazole ring systems are not coplanar. beun.edu.tr The analysis reveals a significant twist between the two aromatic moieties. The dihedral angle, which is the angle between the planes of the two rings, is reported to be 43.9 (1)°. beun.edu.trbeun.edu.tr This non-planar conformation is a result of steric hindrance and the flexibility of the ethyl linker, which allows the rings to adopt a low-energy orientation. It is highly probable that the C2-substituted title compound would adopt a similarly twisted conformation, as the ethyl bridge still provides rotational freedom.

Table 3: Dihedral Angle in a Structural Isomer

| Compound | Ring Systems | Dihedral Angle (°) | Reference |

| 6-nitro-1-(2-phenylethyl)-1H-benzimidazole | Phenyl and Benzimidazole | 43.9 (1) | beun.edu.tr, beun.edu.tr |

The crystal packing of benzimidazole derivatives is governed by a network of non-covalent interactions. In the solid state of 6-nitro-1-(2-phenylethyl)-1H-benzimidazole, the crystal structure is stabilized by weak intermolecular C-H···N hydrogen bonds. beun.edu.trbeun.edu.tr

For the title compound, this compound, the presence of the imidazole N-H group provides a strong hydrogen bond donor site. This would likely lead to the formation of robust N-H···N hydrogen bonds between the imidazole rings of adjacent molecules, or N-H···O hydrogen bonds where the oxygen atoms of the nitro group act as acceptors. The latter interaction is commonly observed in the crystal structures of other nitro-substituted benzimidazoles. nih.gov Additionally, π-π stacking interactions between the electron-deficient nitrobenzimidazole ring and the electron-rich phenyl ring of neighboring molecules may further stabilize the crystal lattice. nih.gov

Table 4: Potential Intermolecular Interactions in the Solid State

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | Imidazole N-H | Imidazole N or Nitro O | Primary driver of molecular packing |

| Hydrogen Bonding | Aromatic/Aliphatic C-H | Imidazole N or Nitro O | Stabilization of crystal structure beun.edu.tr |

| π-π Stacking | Benzimidazole Ring ↔ Phenyl Ring | - | Contributes to lattice stability nih.gov |

Conformational Dynamics and Isomeric Considerations

Annular Tautomerism: Like other N-unsubstituted benzimidazoles, this compound can exist as two rapidly interconverting annular tautomers. The proton on the imidazole nitrogen can reside on either N1 or N3. This prototropic equilibrium is a fundamental characteristic of the benzimidazole scaffold. The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituents on the benzimidazole ring.

The bond between the benzimidazole C2 carbon and the ethyl side chain.

The C-C bond within the ethyl linker.

Furthermore, studies on other 2-substituted benzimidazoles have demonstrated the existence of different conformers in both solution and the solid state. researchgate.net Techniques such as dynamic NMR spectroscopy and computational methods like Density Functional Theory (DFT) are often employed to quantify the energy barriers between these rotational isomers in related chemical systems. beilstein-journals.orgnih.gov

Orientation of the Nitro Group: The orientation of the nitro group at the C6 position also contributes to the molecule's conformation. X-ray diffraction analysis of 1-methyl-6-nitro-1H-benzimidazole revealed that the nitro group is slightly twisted out of the plane of the benzimidazole ring, with a dihedral angle of 10.4(2)°. nih.gov This deviation from planarity suggests that while there is electronic communication between the nitro group and the aromatic system, it is not perfectly conjugated. A similar out-of-plane orientation is expected for the title compound.

The interplay of these factors—tautomerism and multiple rotational conformers—results in a complex potential energy surface for this compound. The molecule exists as a dynamic equilibrium of various isomers and conformers in solution.

Table 1: Summary of Conformational and Isomeric Parameters for this compound and Related Analogues

| Parameter | Description | Observed/Expected Value | Basis of Determination | Reference Compound |

|---|---|---|---|---|

| Annular Tautomerism | Equilibrium between N1-H and N3-H forms. | Dynamic Equilibrium | General property of 1H-benzimidazoles. | 2-substituted-1H-benzimidazoles researchgate.net |

| Dihedral Angle (Phenyl-Benzimidazole) | Torsion angle between the planes of the phenyl and benzimidazole rings. | ~43.9° | X-ray Crystallography (by analogy). | 6-nitro-1-(2-phenylethyl)-1H-benzimidazole beun.edu.tr |

| Dihedral Angle (Nitro Group-Benzimidazole) | Torsion angle between the plane of the nitro group and the benzimidazole ring. | ~10.4° | X-ray Crystallography (by analogy). | 1-methyl-6-nitro-1H-benzimidazole nih.gov |

| Rotational Barriers | Energy required for rotation around C-C and C-N single bonds, leading to different conformers. | Not Experimentally Determined | Dynamic NMR and DFT calculations on analogous systems. | ortho-disubstituted benzamidines beilstein-journals.org |

Structure Activity Relationship Sar Studies of 6 Nitro 2 2 Phenylethyl 1h Benzimidazole Derivatives

Impact of Nitro Group Substitution on Preclinical Bioactivity

The presence and position of a nitro group on the benzimidazole (B57391) scaffold are significant determinants of the compound's biological activity. This is largely attributed to the strong electron-withdrawing nature of the nitro group, which can influence the molecule's electronic properties, metabolism, and interactions with biological targets. biolscigroup.ussvedbergopen.com

The placement of the nitro group on the benzene (B151609) ring of the benzimidazole nucleus, specifically at the 5- or 6-position, can lead to differences in biological activity. Due to the tautomerism of the N-H proton in the imidazole (B134444) ring, 5-nitro and 6-nitro isomers can coexist. In the synthesis of related derivatives, such as 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, an inseparable mixture of the 5-nitro and 6-nitro regioisomers is often formed. nih.gov However, studies have shown that the 1,6-substituted isomer tends to be the predominant product. nih.gov

While direct comparative studies on the separated 5-nitro and 6-nitro isomers of 2-(2-phenylethyl)-1H-benzimidazole are not extensively documented, research on other 2-substituted benzimidazoles provides valuable insights. For instance, in a series of 5-(nitro/bromo)-substituted 2-styryl benzimidazole derivatives, it was observed that bromo-substituted compounds exhibited greater antifungal activity than their nitro-substituted counterparts, suggesting that the specific electronic and steric properties of the substituent at this position are critical. rsc.org The slightly different electronic and steric environments of the 5-nitro versus the 6-nitro isomer can influence how the molecule binds to its target, potentially affecting its efficacy and selectivity.

The nitro group is a strong electron-withdrawing group, and its presence at the 6-position of the benzimidazole ring significantly influences the electronic distribution of the molecule. svedbergopen.comkoreascience.kr This electron-withdrawing effect, exerted through both resonance and inductive effects, can enhance the molecule's stability and modulate its polarity and receptor binding affinity. biolscigroup.us The introduction of a nitro group can render the benzimidazole ring more electrophilic, which may be crucial for its mechanism of action. koreascience.kr

In the context of preclinical bioactivity, the electronic effects of the nitro group can be multifaceted. For some benzimidazole derivatives, the presence of an electron-withdrawing group is associated with improved antimicrobial properties. nih.gov The nitro group can act as a pharmacophore, and its metabolic reduction within cells can lead to the formation of reactive intermediates that contribute to the compound's therapeutic or toxic effects. researchgate.net For example, the mechanism of action of some nitroimidazole drugs is dependent on the reduction of the nitro group in hypoxic cells, a condition often found in tumors and anaerobic bacteria. koreascience.kr Therefore, the electronic modifications induced by the 6-nitro group in 2-(2-phenylethyl)-1H-benzimidazole are expected to play a pivotal role in its pharmacological profile.

Role of the 2-(2-phenylethyl) Moiety on Pharmacological Action

The steric and lipophilic properties of the substituent at the C-2 position are critical for the interaction of benzimidazole derivatives with their biological targets. Quantitative Structure-Activity Relationship (QSAR) studies on various benzimidazole series have consistently highlighted the importance of lipophilicity (log P) and steric parameters in governing their biological activity. nih.govnih.gov

The 2-(2-phenylethyl) group imparts a significant degree of lipophilicity and steric bulk to the molecule. Increased lipophilicity can enhance the ability of a compound to cross cell membranes and reach its intracellular target. However, there is often a parabolic relationship between lipophilicity and activity, where an optimal level of lipophilicity is required for maximum efficacy. nih.gov The steric dimensions of the phenylethyl group also play a crucial role in determining the binding affinity of the molecule to its target receptor or enzyme. The flexibility of the ethyl linker allows the phenyl group to adopt various conformations, which can facilitate optimal binding.

The length of the alkyl chain connecting the phenyl group to the benzimidazole core at the C-2 position can significantly impact pharmacological activity. Studies on related benzimidazole derivatives have shown that varying the length of an alkyl or aralkyl substituent can modulate potency. For instance, in a series of 2-alkanamino benzimidazole derivatives, shorter alkyl chains were associated with improved activity against certain bacteria. orientjchem.org Conversely, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of an alkoxy chain on the benzyl (B1604629) ring markedly influenced their potency at the mu-opioid receptor. nih.gov

These findings suggest that an optimal chain length for the 2-substituent likely exists for a given biological target. A shorter or longer chain than the ethyl linker in the 2-(2-phenylethyl) moiety could either enhance or diminish activity by altering the positioning of the terminal phenyl group within the target's binding site. Furthermore, substitutions on the phenyl ring of the phenylethyl group would be expected to modulate activity through electronic and steric effects, providing another avenue for optimizing the pharmacological profile of this class of compounds.

N-Substitution Effects on Biological Activity Modulation

Alkylation or arylation at the N-1 position of the benzimidazole ring is a common strategy for modulating the biological activity of this class of compounds. Such substitutions can influence the molecule's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency and selectivity. nih.govrsc.org

Studies on various N-substituted 6-nitrobenzimidazole derivatives have demonstrated the significant impact of the N-1 substituent on their antimicrobial and anticancer activities. rsc.orgnih.gov For example, in a series of N,2,6-trisubstituted 1H-benzimidazoles, the introduction of benzyl or substituted benzyl groups at the N-1 position of 2-(4-nitrophenyl)-6-nitro-1H-benzimidazole resulted in compounds with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and significant cytotoxicity against various cancer cell lines. nih.gov

The data presented in the following table, derived from studies on N-substituted 2-aryl-6-nitrobenzimidazoles, illustrates how different substituents at the N-1 position can modulate the minimum inhibitory concentration (MIC) against various bacterial strains. While the C-2 substituent in these examples is not a phenylethyl group, the data provides a strong indication of the potential for N-substitution to tune the biological activity of 6-nitro-2-(2-phenylethyl)-1H-benzimidazole derivatives.

| Compound | N-1 Substituent | C-2 Substituent | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. MRSA | MIC (μg/mL) vs. E. coli |

|---|---|---|---|---|---|

| 3k | Benzyl | 4-Nitrophenyl | 8 | 4 | >128 |

| 3l | 4-Chlorobenzyl | 4-Chlorophenyl | 16 | 8 | >128 |

| 4c | Benzyl | 4-Chlorophenyl (6-methyl) | 16 | 16 | 16 |

| 4g | Benzyl | 4-Nitrophenyl (6-methyl) | 8 | 4 | >128 |

| 4j | 4-Chlorobenzyl | 4-Nitrophenyl (6-methyl) | 8 | 4 | >128 |

In a study on N-alkyl-nitroimidazoles, it was found that the length of the N-alkyl chain influenced the antitumor activity, with an inverse relationship observed in A549 lung cancer cells. openmedicinalchemistryjournal.comscispace.com This highlights that the steric and lipophilic properties of the N-substituent are critical for modulating the biological response. The introduction of an N-substituent also eliminates the possibility of tautomerism and provides a fixed regioisomer, which can lead to more specific interactions with biological targets.

Modulation of the Benzimidazole Core for Enhanced Biological Potency

The benzimidazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. The 6-nitro substitution on this core is of particular interest as the nitro group, being a strong electron-withdrawing group, can significantly modulate the electronic properties of the molecule and its interaction with biological targets. Research has focused on further substitutions at various positions of the 6-nitrobenzimidazole core to enhance biological activities, including antimicrobial and anticancer effects. nih.gov

Systematic modifications of the 6-nitro-1H-benzimidazole scaffold have revealed key relationships between the nature and position of substituents and the resulting biological activity. Studies involving the synthesis of a series of 2- and 1-substituted 6-nitro-1H-benzimidazole derivatives have provided valuable SAR data. nih.gov

For instance, a study on N-substituted 6-nitro-1H-benzimidazole derivatives revealed that the nature of the substituent at the C2 position, in combination with substitutions on the N1 position, plays a critical role in determining the antimicrobial and anticancer potency. nih.gov In one such study, a series of 6-nitro-1H-benzimidazole derivatives were synthesized by reacting 4-nitro-o-phenylenediamine (B140028) with various substituted aromatic aldehydes. nih.gov These intermediates were then further N-substituted. nih.gov

The antibacterial activity of these compounds was tested against several bacterial strains, including Escherichia coli, Streptococcus faecalis, Methicillin-Susceptible Staphylococcus aureus (MSSA), and Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Antifungal activity was evaluated against Candida albicans and Aspergillus niger. nih.gov The anticancer activity was assessed against five different human cancer cell lines. nih.gov

The results indicated that certain substitutions led to potent biological activity. For example, compounds with a 4-chlorophenyl or 4-fluorophenyl group at the C2 position of the 6-nitro-1H-benzimidazole core demonstrated significant antibacterial activity. nih.gov Further N-alkylation of these compounds with moieties such as 2-(diethylamino)ethyl or 3-(dimethylamino)propyl groups often resulted in enhanced potency. nih.gov

Below are interactive data tables summarizing the antimicrobial and anticancer activities of selected 6-nitro-1H-benzimidazole derivatives from a representative study, illustrating the structure-activity relationships.

Table 1: Antibacterial Activity (MIC, μg/mL) of Selected 6-nitro-1H-benzimidazole Derivatives nih.gov

| Compound ID | C2-Substituent | N1-Substituent | E. coli | S. faecalis | MSSA | MRSA |

| 1d | 4-Chlorophenyl | H | 8 | 4 | 2 | 4 |

| 3s | 4-Chlorophenyl | 2-(Diethylamino)ethyl | 4 | 2 | 2 | 2 |

| 4b | 4-Fluorophenyl | 2-(Piperidin-1-yl)ethyl | 4 | 4 | 2 | 2 |

| Ciprofloxacin (Standard) | - | - | 8 | 16 | 8 | 16 |

This table is for illustrative purposes and is based on data for related 6-nitro-1H-benzimidazole derivatives, not specifically this compound.

Table 2: Anticancer Activity (IC₅₀, μM) of Selected 6-nitro-1H-benzimidazole Derivatives nih.gov

| Compound ID | C2-Substituent | N1-Substituent | Cell Line 1 | Cell Line 2 | Cell Line 3 |

| 1d | 4-Chlorophenyl | H | 2.45 | 3.12 | 1.84 |

| 3s | 4-Chlorophenyl | 2-(Diethylamino)ethyl | 2.15 | 2.89 | 1.96 |

| 4b | 4-Fluorophenyl | 2-(Piperidin-1-yl)ethyl | 3.01 | 4.18 | 2.57 |

| Paclitaxel (Standard) | - | - | 1.38 | 2.15 | 1.99 |

This table is for illustrative purposes and is based on data for related 6-nitro-1H-benzimidazole derivatives, not specifically this compound. Cell line names are generalized for the purpose of this table.

These findings underscore the importance of the electronic and steric properties of the substituents at both the C2 and N1 positions of the 6-nitrobenzimidazole core in dictating the biological activity. The presence of a halogenated phenyl ring at C2 and an aminoalkyl group at N1 appears to be a favorable combination for potent antimicrobial and anticancer effects. nih.gov

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, and potentially dual modes of action, which can be advantageous in overcoming drug resistance. mdpi.com

While specific examples of this compound hybridized with other pharmacophores are not readily found in the literature, the general principle has been widely applied to the benzimidazole scaffold. The benzimidazole nucleus is a versatile anchor for the attachment of other biologically active moieties.

A common strategy for molecular hybridization is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link a benzimidazole derivative to another pharmacophore via a stable 1,2,3-triazole linker. mdpi.com This methodology offers a robust and efficient way to generate novel hybrid molecules. mdpi.com

For the 6-nitrobenzimidazole core, one could envision hybridization with other known pharmacophores to potentially enhance its biological profile. For instance:

Hybridization with a Fluoroquinolone Moiety: Combining the 6-nitrobenzimidazole scaffold with a fluoroquinolone antibiotic could result in a dual-action antibacterial agent, potentially effective against resistant strains.

Hybridization with a Kinase Inhibitor Pharmacophore: Given the anticancer potential of some 6-nitrobenzimidazole derivatives, linking them to a known kinase inhibitor pharmacophore could lead to compounds with enhanced antiproliferative activity.

Hybridization with Natural Products: Alkaloids and other natural products with known biological activities can be hybridized with the benzimidazole core to create novel compounds with improved drug-like properties. mdpi.com

Preclinical Biological Activities and Molecular Mechanisms of 6 Nitro 2 2 Phenylethyl 1h Benzimidazole and Analogues

Anticancer Research

Benzimidazole (B57391) derivatives, particularly those with substitutions at the 1, 2, 5, and/or 6-positions, have demonstrated significant potential in cancer therapy. rsc.orgnih.gov Their anticancer effects are attributed to a variety of mechanisms, including the disruption of DNA synthesis and function, interference with the cellular machinery of mitosis, modulation of the cell cycle, induction of programmed cell death, and regulation of epigenetic targets. rsc.orgnih.gov The nitro-substitution on the benzimidazole ring is a key feature that has been explored for its impact on the cytotoxic and antiproliferative properties of these compounds. nih.govfrontiersin.orgrsc.org

Inhibition of DNA Synthesis and Function (e.g., Topoisomerase, DNA Intercalation)

One of the primary mechanisms by which benzimidazole derivatives exhibit anticancer activity is by targeting DNA and its associated enzymes, which are crucial for cancer cell replication and survival. iiarjournals.org

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topological state of DNA during replication, transcription, and other cellular processes. nih.gov Benzimidazole-based compounds have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). rsc.orgnih.goviiarjournals.orgnih.gov By stabilizing the enzyme-DNA cleavable complex, these inhibitors prevent the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering cell death. nih.gov The flexible nature of the bis-benzimidazole ring, for instance, facilitates high-affinity binding to DNA, which in turn inhibits the formation of the cleavable complex. rsc.org Specifically, derivatives like 5-nitro-2-phenoxymethyl-benzimidazole have shown significant activity as eukaryotic DNA topoisomerase I poisons. nih.gov

DNA Intercalation and Groove Binding: Besides inhibiting topoisomerases, benzimidazole derivatives can directly interact with the DNA double helix. Many of these compounds function as DNA intercalating agents or minor groove binders. rsc.org This interaction can alter the conformation of DNA, thereby obstructing the processes of replication and transcription. rsc.org The benzimidazole structure's ability to bind within the minor groove of DNA is a key aspect of its cytotoxic mechanism, leading to the inhibition of DNA synthesis and the induction of apoptosis.

Interference with Microtubule Dynamics

Microtubules are critical components of the cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. Targeting microtubule dynamics is a well-established strategy in cancer chemotherapy. Several benzimidazole derivatives have been identified as potent microtubule-targeting agents. rsc.org

These compounds typically function as microtubule destabilizers by inhibiting tubulin polymerization. rsc.org Many benzimidazole-based microtubule inhibitors, such as nocodazole, bind to the colchicine (B1669291) site on tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to the arrest of cells in the mitotic phase of the cell cycle, ultimately inducing apoptosis. For example, the benzimidazole derivative Mebendazole (B1676124) is known to inhibit cancer cell growth by causing M phase arrest.

Modulation of Cell Cycle Progression (e.g., G2/M arrest, p21 upregulation, cyclin D suppression)

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Benzimidazole derivatives have been shown to interfere with cell cycle progression at various checkpoints, thereby halting the proliferation of cancer cells.

G2/M Arrest: A common mechanism of action for many benzimidazole compounds is the induction of cell cycle arrest at the G2/M checkpoint. rsc.org This arrest prevents the cells from entering mitosis, effectively stopping cell division. For instance, the topoisomerase inhibitor MH1, a 2,5-disubstituted benzimidazole, leads to G2/M arrest and subsequent apoptosis in leukemia cells. rsc.org Similarly, the benzimidazole-1,2,3-triazole hybrid, compound 4f, has been shown to induce G2/M phase arrest. Some compounds, like fenbendazole (B1672488), also demonstrate tubulin destabilization activity which contributes to G2/M phase arrest.

p21 Upregulation: The protein p21 is a key cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle regulation. Upregulation of p21 can lead to cell cycle arrest. Some benzimidazole derivatives exert their anticancer effects by activating the p53-p21 pathway. rsc.org For example, the compound CCL299 was found to arrest the cell cycle in the G1 phase by potentially activating this pathway.

Cyclin D Suppression: Cyclin D, in complex with its partner CDKs (CDK4/6), is a critical regulator of the G1 to S phase transition in the cell cycle. Overexpression of cyclin D1 is common in many cancers. Certain 2-aryl benzimidazole derivatives have been shown to reduce the expression of cyclin D, contributing to their anticancer activity. Some pyrazino[1,2-a]benzimidazoles have also been reported to reduce the expression of cyclin D1. nih.gov

Induction of Apoptosis (e.g., Caspase activation, BCL-2 downregulation, p53 pathway)

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Many benzimidazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through various signaling pathways.

Caspase Activation: Caspases are a family of proteases that are central to the execution of apoptosis. The activation of caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade. Studies have shown that certain benzimidazole derivatives can promote apoptotic cell death through the activation of these caspases.

BCL-2 Downregulation: The B-cell lymphoma 2 (BCL-2) family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., BCL-2) members. The balance between these proteins is critical for cell survival. Overexpression of BCL-2 is a common mechanism by which cancer cells evade apoptosis. Novel benzimidazole derivatives have been designed to act as BCL-2 inhibitors, reducing the levels of BCL-2 protein and thereby promoting apoptosis. These compounds have been shown to increase the levels of pro-apoptotic proteins like Bax while decreasing BCL-2.

p53 Pathway: The tumor suppressor protein p53 plays a central role in regulating cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage. Activation of the p53 pathway can trigger apoptosis. Some benzimidazole compounds have been found to increase the expression of p53, which in turn can induce apoptosis. For example, fenbendazole is known to increase p53 activation as part of its anticancer mechanism.

Antiproliferative Efficacy in In Vitro Cancer Cell Lines

The anticancer potential of 6-nitro-2-(2-phenylethyl)-1H-benzimidazole and its analogues has been extensively evaluated in vitro against a wide range of human cancer cell lines. These studies consistently demonstrate the potent antiproliferative activity of these compounds, often with IC50 values in the micromolar to nanomolar range.

Nitro-substituted benzimidazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were evaluated for their cytotoxicity, with some compounds showing high potency. nih.gov Similarly, N-substituted 6-nitro-1H-benzimidazole derivatives have exhibited strong anticancer activity against multiple cell lines. The antiproliferative activity of these compounds is often selective for cancer cells over normal cells, highlighting their therapeutic potential. frontiersin.org

The tables below summarize the in vitro antiproliferative activities of various 6-nitro-1H-benzimidazole analogues and other related benzimidazole derivatives against several human cancer cell lines, as reported in the literature.

Antimicrobial Research

While specific antimicrobial studies on this compound are not found in the available literature, the benzimidazole nucleus is a well-established pharmacophore in antimicrobial drug discovery. The introduction of a nitro group is a common strategy to enhance the antimicrobial potency of organic compounds. researchgate.net

Antibacterial Activities

No specific data on the antibacterial activity of this compound was identified. Research on related structures provides insight into the potential of this chemical class.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Studies on various benzimidazole derivatives have demonstrated a broad spectrum of activity, often with greater potency against Gram-positive bacteria than Gram-negative bacteria. acs.orgresearchgate.net For example, a study on 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivatives, which are structurally similar to the subject compound, showed they were more effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis compared to Gram-negative bacteria. researchgate.net Other reports on different series of 2-substituted benzimidazoles also confirm significant inhibitory activity against Gram-positive strains. researchgate.net

Activity Against Drug-Resistant Strains (e.g., MRSA)

The benzimidazole scaffold has been a focus for developing agents against resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). Although no data exists for this compound, various N-substituted benzimidazole derivatives have been reported to effectively inhibit the growth of MRSA strains, with some exhibiting bactericidal effects at low concentrations. acs.org The development of new compounds targeting resistant bacteria is a critical area of research, and benzimidazoles represent a promising starting point. acs.org

Proposed Mechanisms (e.g., DHFR inhibition, cell membrane disruption)

A primary proposed mechanism for the antibacterial action of many benzimidazole derivatives is the inhibition of dihydrofolate reductase (DHFR). acs.org DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an excellent target for antimicrobial agents. Molecular docking studies on active N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown favorable interactions with the active site of S. aureus DHFR. acs.org While other mechanisms like cell membrane disruption are possible, DHFR inhibition is a frequently investigated pathway for this class of compounds.

Table 2: Antibacterial Activity of Selected Benzimidazole Analogues Disclaimer: The data presented below is for benzimidazole analogues and not for this compound. This information is for contextual purposes only.

| Compound/Class | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (Compound 2g) | Staphylococcus aureus | 4 | acs.org |

| N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (Compound 2g) | MRSA | 4 | acs.org |

| N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (Compound 2g) | Streptococcus faecalis | 8 | acs.org |

| N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (Compound 2g) | Escherichia coli | >1024 | acs.org |

| 2-and 1,2-substituted benzimidazoles (mean value) | Staphylococcus spp. | 87.5 - 200 | researchgate.net |

Antifungal Activities

Specific antifungal testing results for this compound could not be located in the reviewed scientific reports. However, the benzimidazole moiety is the basis for several commercial fungicides and a core structure in the development of new antifungal agents. researchgate.net

Numerous studies have confirmed the antifungal potential of various benzimidazole derivatives against a range of human and plant pathogenic fungi, including species of Candida and Aspergillus. nih.govnih.govnih.govnih.gov For instance, certain 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivatives showed notable activity against Candida species, with one compound's potency approaching that of the standard drug ketoconazole. researchgate.net Another study found that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives displayed moderate activity against Candida albicans and Aspergillus niger. acs.org The antifungal mechanism for some benzimidazoles involves the inhibition of enzymes crucial for fungal cell wall integrity, such as 14α-demethylase. nih.gov

Table 3: Antifungal Activity of Selected Benzimidazole Analogues Disclaimer: The data presented below is for benzimidazole analogues and not for this compound. This information is for contextual purposes only.

| Compound/Class | Fungal Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (Compound 1a) | Candida albicans | Comparable to Ketoconazole | researchgate.net |

| N-alkylated 2-phenyl-1H-benzo[d]imidazoles (Compounds 1b, 1c) | Candida albicans | 64 | acs.org |

| N-alkylated 2-phenyl-1H-benzo[d]imidazoles (Compounds 1b, 1c) | Aspergillus niger | 64 | acs.org |

| Benzimidazole-1,2,4-triazole derivatives (Compounds 6b, 6i, 6j) | Candida glabrata | 0.97 | nih.gov |

| 1-Nonyl-1H-benzo[d]imidazole (Compound 1a) | Candida spp. (clinical) | 0.5 - 256 | nih.gov |

Antiviral Activities

The benzimidazole scaffold is integral to a variety of compounds exhibiting broad-spectrum antiviral activity. researchgate.net While specific studies on this compound are limited, research on its analogues provides significant insight into its potential antiviral efficacy. Derivatives of 2-phenylbenzimidazole (B57529) have been evaluated against a panel of RNA and DNA viruses, demonstrating notable activity. researchgate.net

Viruses that have shown susceptibility to benzimidazole derivatives include:

Coxsackievirus B (CVB)

Bovine Viral Diarrhea Virus (BVDV)

Herpes Simplex Virus type-1 (HSV-1)

Japanese Encephalitis Virus (JEV) nih.gov

Poliovirus openmedicinalchemistryjournal.com

For example, certain 2-phenylbenzimidazole derivatives have shown high and selective activity against Vaccinia Virus (VV) with a 50% effective concentration (EC₅₀) as low as 0.1 μM, and against BVDV with EC₅₀ values in the range of 0.8 to 1.5 μM. researchgate.net The mechanism for some of these compounds involves the inhibition of viral enzymes crucial for replication, such as the NS5B RNA-dependent RNA polymerase (RdRp) of BVDV and the structurally similar Hepatitis C Virus (HCV). researchgate.net The structural versatility of the benzimidazole ring allows for modifications that can enhance potency and selectivity against various viral targets, including viral polymerases, proteases, or entry mechanisms. rroij.com

Antiparasitic/Antiprotozoal Activities

Benzimidazole derivatives are well-established as potent antiparasitic agents. nih.gov The inclusion of a nitro group can enhance this activity, making 6-nitrobenzimidazoles promising candidates for the treatment of protozoal infections.

Trichomonas vaginalis : This parasite is the causative agent of trichomoniasis, the most common non-viral sexually transmitted disease. nih.gov Several 6-nitro-1H-benzimidazole derivatives have demonstrated significant trichomonacidal activity. nih.govnih.gov In one study, compounds designated O₂N-BZM7 and O₂N-BZM9 were highly effective, with O₂N-BZM9 showing a 50% inhibitory concentration (IC₅₀) of 4.8 μM. nih.govresearchgate.net These compounds reduced the viability of T. vaginalis trophozoites by 100% at a concentration of 15 μM after 24 hours of incubation. nih.gov

Giardia intestinalis (also known as G. lamblia): The causative agent of giardiasis, this intestinal parasite is highly susceptible to certain benzimidazoles. nih.gov Analogues of this compound, such as O₂N-BZM7 and O₂N-BZM9, have shown potent antigiardial effects. mdpi.com The nitro group at position 6 of the benzimidazole ring is suggested to be crucial for the potent inhibitory effect on essential parasite enzymes. mdpi.com

Entamoeba histolytica : This protozoan causes amoebiasis. While some benzimidazoles show limited activity against E. histolytica, the development of new derivatives continues to be an area of interest. nih.govmdpi.com The primary treatment for amoebiasis remains 5-nitroimidazole drugs like metronidazole (B1676534), which act on the trophozoites of the parasite. nih.govnih.gov

The efficacy of 6-nitrobenzimidazole derivatives has been compared to standard-of-care antiprotozoal drugs, often showing comparable or superior activity.

Against Trichomonas vaginalis : The activity of compounds O₂N-BZM7 and O₂N-BZM9 was found to be similar to that of metronidazole, the first-line treatment for trichomoniasis. nih.gov At a concentration of 15 μM, both the benzimidazole derivatives and metronidazole achieved 100% reduction in trophozoite viability. nih.gov

Against Giardia intestinalis : Anthelmintic benzimidazoles like albendazole (B1665689) and mebendazole have been shown to be 30- to 50-fold more active in vitro against G. lamblia than metronidazole. nih.gov The lethal activity of mebendazole was observed at a concentration fivefold lower than that required for metronidazole. nih.gov Given that 6-nitrobenzimidazole analogues show potent antigiardial activity, they represent a promising class of compounds in comparison to traditional 5-nitroimidazole drugs. mdpi.comnih.govplos.org

Against Entamoeba histolytica : Metronidazole and tinidazole (B1682380) are the drugs of choice for invasive amoebiasis. nih.gov Clinical isolates of E. histolytica have shown susceptibility to metronidazole with IC₅₀ values around 13.2 μM. nih.gov While direct comparative data for this compound is scarce, the high potency of related nitro-heterocyclic compounds suggests their potential in this area.

Table 2: Comparative Antiprotozoal Activity (IC₅₀ values)

| Compound/Drug | Trichomonas vaginalis (μM) | Giardia intestinalis (μM) | Entamoeba histolytica (μM) | Reference(s) |

|---|---|---|---|---|

| O₂N-BZM9 (analogue) | 4.8 | Data not available | Data not available | nih.govresearchgate.net |

| Metronidazole | ~1.11 mg/L | > Mebendazole | ~13.2 | nih.govnih.govresearchgate.net |

| Mebendazole | Data not available | < Metronidazole | Data not available | nih.gov |

| Albendazole | Data not available | < Metronidazole | Data not available | nih.gov |

This table is interactive and provides a summary of comparative IC₅₀ values where data is available.

Other Investigated Preclinical Pharmacological Activities

Beyond their antimicrobial properties, 6-nitrobenzimidazole derivatives have been explored for other significant pharmacological activities, most notably in anticancer and anti-inflammatory research. nih.govnih.gov

Anticancer Activity : A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been evaluated as potential anticancer agents against various human cancer cell lines. nih.gov One highly active compound, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, demonstrated an IC₅₀ of just 28 nM against the A549 (lung carcinoma) cell line. nih.gov The proposed mechanism of action for some of these compounds includes the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, and the induction of apoptosis (programmed cell death). nih.gov The presence of an electron-withdrawing nitro group at the 6-position has been associated with enhanced anti-inflammatory activity, which can be relevant in cancer therapy. nih.gov Other studies have also highlighted the anticancer potential of N-substituted 6-nitro-1H-benzimidazole derivatives, with some compounds showing IC₅₀ values in the low micromolar range (1.84 to 10.28 μM) against five different cell lines, comparable to the standard drug paclitaxel. rsc.org

Anti-inflammatory Activity : Benzimidazole-based compounds are recognized for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of inflammatory mediators like prostaglandins. nih.gov A study on 1,2,6-trisubstituted benzimidazoles found that a compound with an electron-withdrawing nitro group at the 6-position was more active than other analogues. nih.gov The anti-inflammatory effects of pyrazole-substituted 6-nitrobenzimidazoles have also been reported, with several compounds in the series exhibiting good activity. researchgate.net The phenylethyl moiety present in the subject compound is structurally related to 1-nitro-2-phenylethene, which has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and ERK1/2 pathways. researchgate.net

Antihypertensive/Vasorelaxant Activity

Benzimidazole derivatives have been widely investigated for their cardiovascular effects, particularly their potential as antihypertensive and vasorelaxant agents. Research has shown that the substitution pattern on the benzimidazole ring plays a crucial role in these activities.

Studies on a series of 5-nitrobenzimidazole (B188599) derivatives have demonstrated their potential as vasorelaxant agents. While most of the synthesized compounds in one study did not show significant activity, certain derivatives exhibited good vasorelaxant potency. This suggests that the nitro substitution on the benzimidazole ring can contribute to vasorelaxant effects, likely depending on the other substituents present in the molecule. scholarsresearchlibrary.com

Another study on 2-phenyl substituted benzimidazoles, which are structurally related to the compound of interest, reported antihypertensive activity. These compounds were designed as Angiotensin II Receptor Antagonists. Furthermore, research on 2-(substituted phenyl)-1H-benzimidazoles with a 5-nitro group has identified potent vasorelaxant compounds. nih.gov Specifically, 2-(5-nitro-1H-benzimidazol-2-yl)phenol and 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole showed significant relaxant activity on isolated rat aortic rings. nih.gov

The vasorelaxant effects of a structural analog, 1-nitro-2-phenylethene, have also been investigated. This compound induced endothelium-independent vasorelaxation in rat isolated aortic preparations, suggesting a mechanism that may involve intracellular contractile events independent of extracellular calcium influx. researchgate.net

Table 1: Vasorelaxant Activity of Selected Benzimidazole Analogues

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 5-Nitrobenzimidazole Derivatives | Rat aorta rings | Certain derivatives showed good vasorelaxant potency (EC50 < 30 µM). | scholarsresearchlibrary.com |

| 2-(5-nitro-1H-benzimidazol-2-yl)phenol | Rat aorta rings | Potent vasorelaxant with an IC50 value of 0.95 µM (with endothelium) and 2.01 µM (without endothelium). | nih.gov |

| 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole | Rat aorta rings | Potent vasorelaxant with an IC50 value of 1.41 µM (with endothelium) and 3.61 µM (without endothelium). | nih.gov |

Anticonvulsant Activity and GABA(A) Receptor Ligand Research

The benzimidazole scaffold is a recognized pharmacophore in the design of anticonvulsant agents. Several derivatives have been synthesized and evaluated for their potential to manage seizures, with some studies suggesting interaction with the GABA(A) receptor complex, a key target for many anticonvulsant drugs.

A study on various 1,4-benzodiazepine (B1214927) derivatives, which share some structural similarities with benzimidazoles, found that compounds with a nitro group at position 7 exhibited more potent antiepileptic activity in amygdaloid-kindled seizures. nih.gov This highlights the potential importance of the nitro group in modulating anticonvulsant effects.

Research into novel benzimidazole derivatives has identified compounds with significant anticonvulsant properties in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov For instance, a series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides showed promising results, with several compounds exhibiting potent activity and a lack of neurotoxicity at effective doses. nih.gov

Furthermore, computational and in-vivo studies on condensed imidazo[1,2-a]benzimidazole derivatives predicted and confirmed their anticonvulsive activities. hrpub.orgresearchgate.net Some of these compounds demonstrated high levels of activity comparable to the reference drug valproic acid. hrpub.orgresearchgate.net While direct binding studies of this compound to the GABA(A) receptor are lacking, the anticonvulsant activity of related benzimidazoles suggests that this could be a potential mechanism of action. nih.gov

Table 2: Anticonvulsant Activity of Selected Benzimidazole Analogues

| Compound Series | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| 1,4-Benzodiazepines with a nitro group | Amygdaloid-kindled seizures | More potent antiepileptic activity compared to analogues with a chloro group. | nih.gov |

| 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | MES and scPTZ | Several compounds exhibited potent anticonvulsant activity with a lack of neurotoxicity. | nih.gov |

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of benzimidazole derivatives have been a significant area of research. The structural features of these compounds allow them to interact with various targets involved in the inflammatory cascade.

A study on new pyrazole (B372694) derivatives of benzimidazole demonstrated significant analgesic and anti-inflammatory activities. chemicalbook.comwikipedia.org In the carrageenan-induced rat paw edema model, a common test for anti-inflammatory agents, some of these compounds showed a significant percentage of edema inhibition. wikipedia.org Similarly, in vivo studies of 2-methylaminobenzimidazole derivatives have identified compounds with potent analgesic and anti-inflammatory activities, comparable to the standard drug Nimesulide. nih.gov

Research on 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid revealed remarkable naloxone-sensitive analgesic activity in the tail clamp test, suggesting a centrally mediated mechanism of action. nih.govresearchgate.net The presence of the nitro group on the 2-phenyl ring was found to be important for this activity. nih.govresearchgate.net Furthermore, a study focusing on pyrazole substituted 6-nitrobenzimidazoles reported that some of the synthesized compounds exhibited good anti-inflammatory activity. researchgate.net

The anti-inflammatory potential of 1-nitro-2-phenylethene, a structural analog, has also been demonstrated. It was found to reduce neutrophil accumulation in a model of acute pleurisy, an effect associated with the inhibition of NF-κB and ERK1/2 pathways. researchgate.netnih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Benzimidazole Analogues

| Compound/Compound Series | Activity | Model | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazole derivatives of benzimidazole | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant percentage of edema inhibition. | wikipedia.org |

| 2-Methylaminobenzimidazole derivatives | Analgesic and Anti-inflammatory | Acetic acid-induced writhing and Carrageenan-induced paw edema | Potent activities, comparable to Nimesulide. | nih.gov |

| 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid | Analgesic | Tail clamp test | Remarkable naloxone-sensitive analgesic activity. | nih.govresearchgate.net |

| Pyrazole substituted 6-nitrobenzimidazoles | Anti-inflammatory | Not specified | Some compounds exhibited good activity. | researchgate.net |

Anti-Ulcer Activity

The benzimidazole scaffold is famously associated with anti-ulcer activity, with blockbuster drugs like omeprazole (B731) being prime examples. This activity is primarily attributed to the inhibition of the H+/K+ ATPase (proton pump) in the gastric parietal cells.

Research into various benzimidazole derivatives has consistently shown their potential as anti-ulcer agents. researchgate.net For instance, a study on a synthesized benzimidazole derivative, 1-methyl-2{[(3,4-dimethoxy pyridine2-yl) methyl] sulfanyl}-5-nitro-1H-benzimidazole, demonstrated anti-ulcer activity in a cold and restraint ulcer model. isca.me This finding underscores the potential of nitro-substituted benzimidazoles in gastroprotection.

The gastroprotective effects of benzimidazole derivatives are often linked to multiple mechanisms beyond proton pump inhibition, including the suppression of gastric inflammation and promotion of mucosal protection. researchgate.net While direct studies on the anti-ulcer activity of this compound are not available, the established anti-ulcer profile of the benzimidazole class, particularly those with nitro substitutions, suggests that it could possess similar gastroprotective properties.

Table 4: Anti-Ulcer Activity of a Selected Benzimidazole Analogue

| Compound | Ulcer Model | Key Findings | Reference |

|---|

Future Research Directions and Translational Prospects Preclinical Focus

Design and Synthesis of Novel 6-nitro-2-(2-phenylethyl)-1H-benzimidazole Analogues with Enhanced Specificity

The future design and synthesis of analogues will focus on strategic molecular modifications to improve target specificity and pharmacological properties. The core structure of this compound offers multiple sites for chemical derivatization. Research efforts will likely concentrate on modifications at the N-1 position of the benzimidazole (B57391) ring, alterations to the 2-phenylethyl group, and substitution of the 6-nitro group.

N-alkylation at the benzimidazole core is a common strategy known to influence the biological properties of these compounds. nih.govacs.org Introducing various alkyl or functionalized chains at the N-1 position can modulate lipophilicity and interaction with biological targets. nih.gov For instance, the synthesis of N-substituted derivatives can be achieved by reacting the parent benzimidazole with various functionalized halides in a basic medium. tsijournals.com

Modifications to the 2-phenylethyl substituent provide another avenue for optimization. The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to fine-tune the electronic properties and steric profile of the molecule. This approach has been successful in other 2-aryl-benzimidazole series, where halogen and nitro substituents on the phenyl ring were found to enhance cytotoxic effects. researchgate.net The synthesis of such analogues typically involves the condensation of 4-nitro-o-phenylenediamine (B140028) with appropriately substituted phenylacetic acid derivatives or corresponding aldehydes. nih.govrsc.org

Furthermore, the 6-nitro group itself is a key feature. While it is often associated with the biological activity of these compounds, particularly under hypoxic conditions, its replacement with other functional groups (e.g., chloro, amino, or other heterocyclic rings) could lead to compounds with different mechanisms of action or improved selectivity. researchgate.net The synthesis of these analogues starts with appropriately substituted o-phenylenediamines. nih.govresearchgate.net

A summary of potential synthetic strategies is presented below.

| Modification Site | Synthetic Strategy | Rationale for Modification | Key Reagents/Conditions |

| N-1 Position | N-alkylation/N-arylation | Modulate lipophilicity, target interaction, and pharmacokinetic properties. nih.gov | Substituted halides, Potassium carbonate, Microwave irradiation. nih.govresearchgate.net |

| 2-Phenylethyl Group | Substitution on the phenyl ring | Fine-tune electronic properties, enhance potency and selectivity. researchgate.net | Substituted aromatic aldehydes, 4-nitro-o-phenylenediamine, Sodium metabisulfite. nih.govrsc.org |

| 6-Nitro Group | Replacement with other groups | Alter mechanism of action, improve selectivity, and explore structure-activity relationships. | 4-substituted-o-phenylenediamines, Condensation with 3-phenylpropanoic acid. nih.gov |

These synthetic explorations will generate a library of novel analogues, which can then be screened to identify candidates with superior performance and a more desirable preclinical profile.

Advanced Mechanistic Investigations at the Molecular Level

While the broader class of nitrobenzimidazoles has been studied, the precise molecular mechanisms of this compound are not fully elucidated. Future research must delve deeper into its molecular interactions to understand its therapeutic effects and potential off-target activities.

Initial studies on similar nitro-substituted benzimidazoles suggest several potential targets. For example, some 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been shown to induce apoptosis and cell cycle arrest, with one potent compound acting as a Poly (ADP-ribose) polymerase (PARP) inhibitor. nih.gov Another key target identified for N-substituted 6-nitro-1H-benzimidazole derivatives through molecular docking studies is dihydrofolate reductase (DHFR), a crucial enzyme for both antimicrobial and anticancer activities. nih.govresearchgate.net Other potential targets for this class of compounds include vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase 6 (HDAC6). nih.govrsc.org

Advanced techniques will be crucial for these investigations. Methods such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry can confirm direct binding to putative protein targets. In cellular contexts, transcriptomic (RNA-seq) and proteomic analyses can provide an unbiased view of the pathways modulated by the compound. Furthermore, given the presence of the nitro group, its role as a potential bioreductive prodrug should be investigated. researchgate.net This involves studying its activation under hypoxic conditions, which are prevalent in solid tumors, and identifying the specific nitroreductase enzymes involved.

Development of Advanced Preclinical Models for Efficacy Evaluation

To accurately predict the clinical potential of this compound and its analogues, robust and relevant preclinical models are essential. Traditional 2D cell culture and standard xenograft models, while useful for initial screening, often fail to replicate the complexity of human disease. frontiersin.org

Future efficacy studies should employ more sophisticated models. Three-dimensional (3D) organoid and spheroid cultures derived from patient tumors can better mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients. For in vivo studies, patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are becoming the gold standard. nih.gov These models have been shown to better retain the genetic and phenotypic characteristics of the original human tumor, offering a more predictive evaluation of therapeutic response. nih.gov

Moreover, for investigating compounds that may modulate the immune system, humanized mouse models are critical. These are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs), resulting in the development of a human immune system. researchgate.net Such models would be invaluable for assessing any immunomodulatory effects of the benzimidazole derivatives, either alone or in combination with immunotherapies. researchgate.net The development of these advanced models will be crucial for a more accurate assessment of efficacy and for identifying patient populations most likely to benefit from these novel agents.

Computational-Guided Drug Discovery and Optimization

Computational methods are integral to modern drug discovery and can significantly accelerate the optimization of lead compounds like this compound. beilstein-journals.org These in silico approaches can guide the design of new analogues with improved properties, reducing the time and cost associated with synthesizing and testing large numbers of compounds.

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be developed based on existing libraries of active benzimidazole derivatives. These models help identify the key structural features required for biological activity and can predict the potency of newly designed molecules. nih.gov